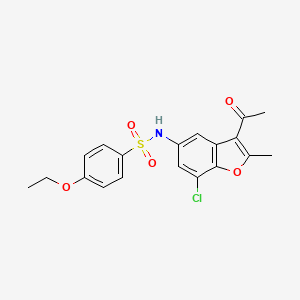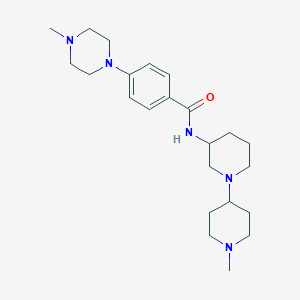
N-(1'-methyl-1,4'-bipiperidin-3-yl)-4-(4-methyl-1-piperazinyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1'-methyl-1,4'-bipiperidin-3-yl)-4-(4-methyl-1-piperazinyl)benzamide, also known as MP-10, is a small molecule that has been extensively studied for its potential therapeutic applications. MP-10 is a selective dopamine D3 receptor antagonist, which means that it binds to and blocks the activity of the D3 receptor in the brain. This receptor is involved in the regulation of reward and motivation, and its dysfunction has been implicated in a variety of psychiatric disorders, including addiction, depression, and schizophrenia.
Wirkmechanismus
The mechanism of action of N-(1'-methyl-1,4'-bipiperidin-3-yl)-4-(4-methyl-1-piperazinyl)benzamide involves its selective blockade of the dopamine D3 receptor. This receptor is primarily located in the mesolimbic system of the brain, which is involved in the regulation of reward and motivation. By blocking the activity of the D3 receptor, N-(1'-methyl-1,4'-bipiperidin-3-yl)-4-(4-methyl-1-piperazinyl)benzamide reduces the reinforcing effects of drugs of abuse and decreases drug-seeking behavior. It also has antidepressant and antipsychotic effects, likely through its modulation of dopamine signaling in the mesocorticolimbic pathway.
Biochemical and physiological effects:
N-(1'-methyl-1,4'-bipiperidin-3-yl)-4-(4-methyl-1-piperazinyl)benzamide has been shown to have a number of biochemical and physiological effects. Its selective blockade of the D3 receptor leads to a reduction in dopamine release in the mesolimbic system, which is thought to underlie its therapeutic effects in addiction, depression, and schizophrenia. It has also been shown to modulate the release of other neurotransmitters, including serotonin and norepinephrine, which may contribute to its antidepressant effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1'-methyl-1,4'-bipiperidin-3-yl)-4-(4-methyl-1-piperazinyl)benzamide has several advantages for use in scientific research. Its high purity and potency make it suitable for use in a variety of assays, including binding assays, functional assays, and behavioral assays. Its selectivity for the D3 receptor makes it a useful tool for studying the role of this receptor in psychiatric disorders. However, there are also limitations to its use. N-(1'-methyl-1,4'-bipiperidin-3-yl)-4-(4-methyl-1-piperazinyl)benzamide has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. It also has a relatively short half-life, which may limit its effectiveness in certain experimental paradigms.
Zukünftige Richtungen
There are several future directions for research on N-(1'-methyl-1,4'-bipiperidin-3-yl)-4-(4-methyl-1-piperazinyl)benzamide. One area of interest is in the development of more potent and selective D3 receptor antagonists, which may have improved therapeutic efficacy and fewer side effects. Another area of interest is in the development of novel drug delivery systems for N-(1'-methyl-1,4'-bipiperidin-3-yl)-4-(4-methyl-1-piperazinyl)benzamide, which may improve its bioavailability and effectiveness in vivo. Finally, there is interest in exploring the role of the D3 receptor in other psychiatric disorders, such as anxiety and post-traumatic stress disorder, and in developing new therapies based on this receptor.
Synthesemethoden
The synthesis of N-(1'-methyl-1,4'-bipiperidin-3-yl)-4-(4-methyl-1-piperazinyl)benzamide involves several steps, including the reaction of 1-methyl-4-piperidone with 1,3-dibromopropane to form 1-(1'-methyl-1,4'-bipiperidin-3-yl)propan-1-one. This intermediate is then reacted with 4-(4-methyl-1-piperazinyl)benzoyl chloride to form N-(1'-methyl-1,4'-bipiperidin-3-yl)-4-(4-methyl-1-piperazinyl)benzamide. The synthesis of N-(1'-methyl-1,4'-bipiperidin-3-yl)-4-(4-methyl-1-piperazinyl)benzamide has been optimized to produce high yields and purity, making it suitable for use in scientific research.
Wissenschaftliche Forschungsanwendungen
N-(1'-methyl-1,4'-bipiperidin-3-yl)-4-(4-methyl-1-piperazinyl)benzamide has been studied extensively for its potential therapeutic applications in a variety of psychiatric disorders. Its selective blockade of the D3 receptor has been shown to reduce drug-seeking behavior in animal models of addiction, and it has also been shown to have antidepressant and antipsychotic effects in preclinical studies. N-(1'-methyl-1,4'-bipiperidin-3-yl)-4-(4-methyl-1-piperazinyl)benzamide has also been studied as a potential treatment for Parkinson's disease, as the D3 receptor is involved in the regulation of movement.
Eigenschaften
IUPAC Name |
4-(4-methylpiperazin-1-yl)-N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H37N5O/c1-25-12-9-22(10-13-25)28-11-3-4-20(18-28)24-23(29)19-5-7-21(8-6-19)27-16-14-26(2)15-17-27/h5-8,20,22H,3-4,9-18H2,1-2H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNKNEMHRHCAIQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N2CCCC(C2)NC(=O)C3=CC=C(C=C3)N4CCN(CC4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H37N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-[2-(3-methyl-2-pyridinyl)ethyl]acetamide](/img/structure/B6132900.png)
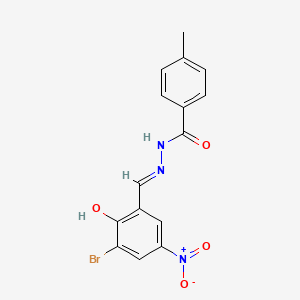
![N,N-dimethyl-3-[4-(propionylamino)phenyl]propanamide](/img/structure/B6132917.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-5-methyl-1,3-oxazole-4-carboxamide](/img/structure/B6132921.png)
![1-methyl-N-[4-(3-pyridinyloxy)phenyl]-2-piperidinecarboxamide](/img/structure/B6132925.png)
![methyl 3-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B6132941.png)
![5-(2-methoxyphenyl)-2-(methylthio)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6132952.png)
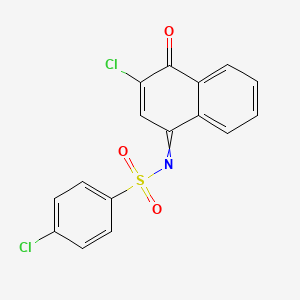
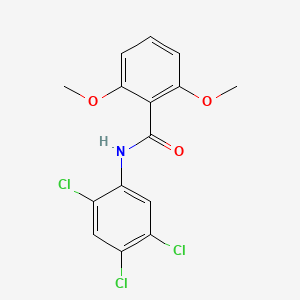
![5-[2-(2,4-dimethoxyphenyl)-4-quinolinyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B6132966.png)
![2-{[4-methyl-5-(2-phenyl-4-quinolinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6132972.png)
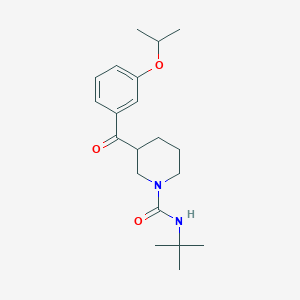
![N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-3-methylbenzamide](/img/structure/B6132987.png)
